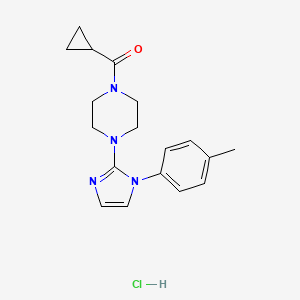
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2097958-05-7. It has a molecular weight of 270.54 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ®-3-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselectivity and Biocatalysis
- Studies on improving the enantioselectivity of enzymes like Candida rugosa lipase have shown applications in kinetic resolutions, such as in the case of racemic methyl 2-(2,4-dichlorophenoxy)propionate, leading to high yield and enantiomeric excess of its hydrolysis products. This approach demonstrates the compound's potential in stereoselective synthesis and biocatalytic applications (Cipiciani, Cittadini, & Fringuelli, 1998).
Synthesis Techniques
- Efficient stereoselective synthesis methods have been developed for compounds similar in structure to (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, highlighting techniques that could be applied to its synthesis and modification for pharmaceutical applications (Zhong et al., 1999).
Crystal Structure and Molecular Interaction
- The crystal structure of related compounds has been elucidated, providing insights into the conformation and potential interactions of (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride in biological systems or as part of larger molecular assemblies (Gowda et al., 2009).
Herbicidal and Physiological Effects
- Investigation into the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a compound with structural similarities, on plant systems suggests potential agricultural applications for (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, particularly in selective herbicide formulations (Shimabukuro et al., 1978).
Spectroscopic and Diffractometric Analysis
- Spectroscopic and diffractometric studies of polymorphic forms of related compounds can inform the physical and chemical characterization of (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, important for its development as a pharmaceutical ingredient (Vogt et al., 2013).
Corrosion Inhibition
- The study on Schiff bases derived from amino acids for corrosion inhibition on metal surfaces offers a unique application area for similar compounds, suggesting potential roles in material science and engineering (Vikneshvaran & Velmathi, 2017).
Drug Development and Biological Evaluation
- Research into Danshensu derivatives for anti-myocardial ischemia drug development demonstrates the therapeutic potential of structurally related compounds, including (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, underscoring its relevance in medicinal chemistry (Dong, Wang, & Zhu, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFGWNYRSXFO-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)


![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)


![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)
![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)
![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)